molecular formula C16H23N3O2S B6471339 4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640895-26-5

4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6471339
CAS No.: 2640895-26-5
M. Wt: 321.4 g/mol
InChI Key: FGNBCDUVGIGWGC-UHFFFAOYSA-N
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Description

4-({4H,5H,6H-Cyclopenta[d][1,3]thiazol-2-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine is a structurally complex heterocyclic compound featuring a morpholine backbone substituted with a cyclopenta[d][1,3]thiazole moiety and a pyrrolidine-1-carbonyl group. The molecule combines bicyclic (cyclopenta-thiazole) and monocyclic (pyrrolidine, morpholine) systems, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

[4-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c20-16(19-6-1-2-7-19)13-10-18(8-9-21-13)11-15-17-12-4-3-5-14(12)22-15/h13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNBCDUVGIGWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)CC3=NC4=C(S3)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine , identified by its CAS number 1082818-75-4 , is a complex organic molecule that has attracted attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N2SC_{13}H_{14}N_{2}S with a molecular weight of 230.33 g/mol . The structure features a morpholine ring linked to a cyclopentathiazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, thiazole compounds have shown effectiveness against various bacterial strains and fungi. A study highlighted that derivatives with specific substituents on the thiazole ring displayed lower MIC values against Candida albicans and Aspergillus niger, suggesting that modifications in the molecular structure can enhance antimicrobial potency .

CompoundMIC (μg/mL)Activity Type
5b4.01Antifungal
5c3.92Antifungal
16e0.7Antibacterial

The mechanism of action for compounds containing the thiazole ring often involves interaction with specific enzymes or receptors. For example, thiazoles have been shown to act as inhibitors of certain protein targets involved in bacterial cell wall synthesis and fungal growth . The presence of electron-withdrawing groups in the para position of the benzene ring enhances this activity by increasing lipophilicity and facilitating better membrane penetration.

Study on Thiazole Derivatives

A significant study published in MDPI examined various thiazole derivatives, including those similar to our compound of interest. The results indicated that structural modifications could lead to enhanced activity against resistant bacterial strains, such as MRSA. Compounds with hydrophobic regions demonstrated improved efficacy compared to their more polar counterparts .

Clinical Implications

In vivo studies have shown that certain thiazole-containing compounds can modulate immune responses and may be beneficial in treating autoimmune diseases and infections . The dual action of these compounds—targeting both microbial pathogens and immune pathways—highlights their therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analog: 4-{4H,5H,6H-Cyclopenta[d][1,3]thiazol-2-yl}piperidine Hydrochloride

Key Differences :

  • Core Structure : The analog replaces the morpholine ring with a piperidine ring, eliminating the oxygen atom in the morpholine system. This substitution reduces polarity and may alter solubility.
  • Substituents: The target compound includes a pyrrolidine-1-carbonyl group at the 2-position of morpholine, absent in the piperidine analog.
  • Molecular Weight : The analog has a molecular weight of 244.79 g/mol (CAS EN300-46816226), compared to the target compound’s estimated higher weight due to the pyrrolidine-carbonyl substituent .
Functional Analog: 2-(1H-Indazol-4-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde

Key Differences :

  • Backbone: The patent example (EP 2 402 347 A1) uses a thieno[3,2-d]pyrimidine core instead of cyclopenta-thiazole. Pyrimidine derivatives are more commonly associated with nucleotide mimicry and kinase inhibition.
  • Substituents : The morpholine group is retained but paired with an indazole and aldehyde group, suggesting divergent reactivity (e.g., aldehyde participation in Schiff base formation) compared to the stable pyrrolidine-carbonyl group in the target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) CAS Number
4-({4H,5H,6H-Cyclopenta[d][1,3]thiazol-2-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine Morpholine Cyclopenta-thiazole, pyrrolidine-carbonyl ~350 (estimated) Not provided
4-{4H,5H,6H-Cyclopenta[d][1,3]thiazol-2-yl}piperidine hydrochloride Piperidine Cyclopenta-thiazole, HCl salt 244.79 EN300-46816226
2-(1H-Indazol-4-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde Thieno[3,2-d]pyrimidine Morpholine, indazole, aldehyde ~400 (estimated) Not provided

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s cyclopenta-thiazole moiety is synthetically challenging due to strained bicyclic systems. In contrast, piperidine analogs (e.g., EN300-46816226) are more straightforward to prepare .
  • Reactivity: The pyrrolidine-1-carbonyl group in the target compound may enhance metabolic stability compared to the aldehyde group in the thieno-pyrimidine analog, which is prone to oxidation or nucleophilic attack .
  • Docking Potential: Morpholine derivatives are common in kinase inhibitors (e.g., PI3K/Akt/mTOR pathways). The cyclopenta-thiazole’s lipophilicity could improve membrane permeability relative to piperidine-based analogs .

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